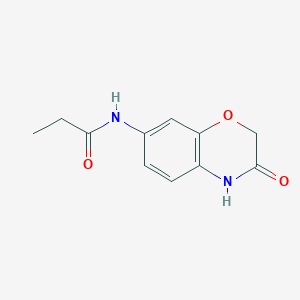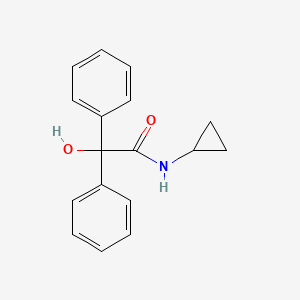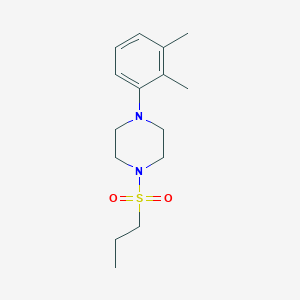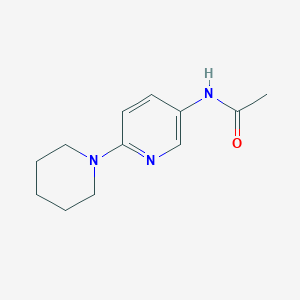
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide, also known as BOA, is a natural compound found in many plant species. BOA is a benzoxazinoid, which is a class of secondary metabolites that have been shown to have various biological activities. BOA has been studied extensively in the scientific community due to its potential use as a natural herbicide, insecticide, and as a tool to study plant-microbe interactions.
Mecanismo De Acción
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide acts as a potent inhibitor of tryptophan biosynthesis in plants and microbes. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the organism. N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has also been shown to affect the expression of various genes involved in plant defense responses and stress tolerance.
Biochemical and Physiological Effects:
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has been shown to have various biochemical and physiological effects on plants and microbes. It has been shown to affect the growth and development of various plant species, including maize, wheat, and Arabidopsis. N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has also been shown to affect the colonization of plant-associated microbes, including rhizobia and mycorrhizal fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized or extracted from plant material. N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide also has a well-defined mechanism of action, which makes it an ideal tool for studying plant-microbe interactions. However, one limitation is that N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide can be toxic to certain plant species and microbes, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide research. One direction is to study its potential use as a natural herbicide and insecticide in agriculture. Another direction is to study its potential use as a tool to study plant-microbe interactions in natural ecosystems. Additionally, further research is needed to understand the biochemical and physiological effects of N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide on various plant species and microbes.
Métodos De Síntesis
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide can be synthesized through various methods, including chemical synthesis and extraction from plant material. Chemical synthesis involves the reaction of 2-amino-4H-1,4-benzoxazin-3(4H)-one with propanoyl chloride, while extraction from plant material involves the isolation of N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide from maize, wheat, and other plant species.
Aplicaciones Científicas De Investigación
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has been extensively studied for its potential use as a natural herbicide and insecticide. It has been shown to inhibit the growth of various plant species and pests, including weeds, fungi, and insects. N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has also been studied for its potential use as a tool to study plant-microbe interactions, as it has been shown to affect the growth and colonization of various plant-associated microbes.
Propiedades
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-10(14)12-7-3-4-8-9(5-7)16-6-11(15)13-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZVXQJTNRROFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)
![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)

![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)

![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)

![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)